2-(Thiophen-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(Thiophen-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features a thiophene ring attached to a piperidine ring with an aldehyde functional group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)piperidine-1-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with piperidine derivatives. One common method is the microwave-assisted synthesis, which is solvent- and catalyst-free, making it an eco-friendly approach . The reaction conditions involve exposing the reactants to microwave irradiation at 900 W, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production methods for thiophene-based compounds often involve large-scale condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for producing thiophene derivatives . These methods are scalable and can be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Thiophene-3-carboxylic acid.
Reduction: 2-(Thiophen-3-yl)piperidine-1-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(Thiophen-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)piperidine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules, while the piperidine ring can modulate receptor activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A simpler thiophene derivative with similar chemical properties.
Piperidine-1-carbaldehyde: A piperidine derivative with an aldehyde group but lacking the thiophene ring.
2-(Thiophen-2-yl)piperidine: A similar compound with the thiophene ring attached at a different position.
Uniqueness
2-(Thiophen-3-yl)piperidine-1-carbaldehyde is unique due to the specific positioning of the thiophene ring and the presence of both the piperidine ring and aldehyde group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-thiophen-3-ylpiperidine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-8-11-5-2-1-3-10(11)9-4-6-13-7-9/h4,6-8,10H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXDTDFSNNYWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CSC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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